N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide
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Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide” is a complex organic molecule that contains several functional groups including a benzothiazole, a thiazole, a sulfonyl group, and an acetamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and thiazole rings would contribute to the rigidity of the molecule, while the sulfonyl and acetamide groups could participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazole derivatives are known to exhibit a wide range of chemical reactivity due to the presence of multiple reactive sites in their structure .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S3/c19-11-5-7-12(8-6-11)28(24,25)10-16(23)22-18-21-14(9-26-18)17-20-13-3-1-2-4-15(13)27-17/h1-9H,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRNARNDJSLSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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